molecular formula C10H8BrNO2 B13921363 methyl 3-bromo-1H-indole-7-carboxylate

methyl 3-bromo-1H-indole-7-carboxylate

Cat. No.: B13921363
M. Wt: 254.08 g/mol
InChI Key: XQYBKNRDFIWTDO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-indole-7-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the third position and a carboxylate group at the seventh position of the indole ring, with a methyl ester functional group. It is a white crystalline solid, sparingly soluble in water but soluble in organic solvents such as ketones, alcohols, and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1H-indole-7-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method involves the reaction of 3-bromoindole with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures (0°C) to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-indole-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The indole ring can be oxidized to form various quinoline derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of 3-amino-1H-indole-7-carboxylate or 3-thio-1H-indole-7-carboxylate.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of 3-bromo-1H-indole-7-methanol.

Scientific Research Applications

Methyl 3-bromo-1H-indole-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-bromo-1H-indole-7-carboxylate involves its interaction with various molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to a decrease in enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-indole-3-carboxylate
  • Methyl 6-bromo-1H-indole-2-carboxylate
  • Methyl 7-bromo-1H-indole-3-carboxylate

Uniqueness

Methyl 3-bromo-1H-indole-7-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 3-bromo-1H-indole-7-carboxylate

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-2-3-6-8(11)5-12-9(6)7/h2-5,12H,1H3

InChI Key

XQYBKNRDFIWTDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC=C2Br

Origin of Product

United States

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